Anti-HCV Potency: VRT-127394 Exhibits a 30-Fold Reduction in Activity Compared to Telaprevir
VRT-127394 is approximately 30-fold less potent than the parent drug, telaprevir, in inhibiting HCV NS3/4A protease activity and viral replication [1]. This quantification establishes M4 as a largely inactive metabolite, a critical consideration for studies aiming to dissect on-target versus off-target effects of telaprevir therapy. In a biochemical assay, telaprevir inhibited recombinant HCV NS3 protease with an IC50 of 10 nM [2].
| Evidence Dimension | Anti-HCV NS3/4A protease inhibitory potency |
|---|---|
| Target Compound Data | Approximately 30-fold less potent than telaprevir [1]. |
| Comparator Or Baseline | Telaprevir (parent drug): IC50 = 10 nM in biochemical assay [2]. |
| Quantified Difference | 30-fold reduction in potency for VRT-127394 relative to telaprevir. |
| Conditions | HCV NS3 protease biochemical assay; viral replicon assays [REFS-1, REFS-2]. |
Why This Matters
This quantitative potency differential mandates the use of M4 as a reference standard in any bioanalytical assay to ensure accurate quantification of the pharmacologically active telaprevir.
- [1] INCIVEK (telaprevir) tablets, for oral use. Prescribing Information. Vertex Pharmaceuticals Inc. 2013. View Source
- [2] INCIVEK (telaprevir) tablets, for oral use. Prescribing Information. Vertex Pharmaceuticals Inc. 2013. Section 12.1 Mechanism of Action. View Source
